

3-((3-Chlorophenyl)amino)propanoic Acid: Chemical Structure, Properties, and Synthetic Applications

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Compound of Interest

Compound Name:	3-((3-Chlorophenyl)amino)propanoic acid
CAS No.:	21617-14-1
Cat. No.:	B3116409

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Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized anilines serve as critical building blocks for complex heterocyclic scaffolds. **3-((3-Chlorophenyl)amino)propanoic acid** (CAS: 21617-14-1), also known as N-(3-chlorophenyl)-beta-alanine or 3-(m-chloroanilino)propionic acid, is a highly versatile bifunctional intermediate^[1]. Its primary industrial and pharmaceutical application lies in its role as the direct precursor to 7-chloro-2,3-dihydroquinolin-4(1H)-one (CAS: 21617-15-2), a core pharmacophore found in numerous antipsychotic agents (e.g., aripiprazole derivatives), antimalarials, and broad-spectrum antibiotics^[2].

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and downstream applications of **3-((3-Chlorophenyl)amino)propanoic acid**, grounded in field-proven protocols and mechanistic causality.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical profile of an intermediate is crucial for predicting its solubility, reactivity, and behavior during purification workflows. **3-((3-Chlorophenyl)amino)propanoic acid** features both a secondary amine and a carboxylic acid, making it amphoteric. This property can be exploited during acid-base extraction (isoelectric precipitation).

Quantitative Data Summary

The following table summarizes the computed and experimental properties of **3-((3-Chlorophenyl)amino)propanoic acid**^[1] alongside its primary cyclized derivative^[2] for comparative analysis.

Property	3-((3-Chlorophenyl)amino)propanoic acid	7-Chloro-2,3-dihydroquinolin-4(1H)-one
CAS Registry Number	21617-14-1	21617-15-2
Molecular Formula	C ₉ H ₁₀ ClNO ₂	C ₉ H ₈ ClNO
Molecular Weight	199.63 g/mol	181.62 g/mol
Exact Mass	199.040006 Da	181.029442 Da
XLogP3 (Lipophilicity)	2.6	2.0
Topological Polar Surface Area (TPSA)	49.3 Å ²	29.1 Å ²
Hydrogen Bond Donors	2	1
Hydrogen Bond Acceptors	3	2
Rotatable Bonds	4	0

Expertise & Experience Note: The XLogP3 of 2.6 for the propanoic acid derivative indicates moderate lipophilicity^[1]. In synthetic planning, this ensures the intermediate remains soluble in moderately polar organic solvents (like ethyl acetate or dichloromethane) while allowing for straightforward aqueous workup at high or low pH extremes.

Synthesis Methodology: The Michael Addition

Workflow

The most robust method for synthesizing **3-((3-Chlorophenyl)amino)propanoic acid** is the aza-Michael addition of 3-chloroaniline to an

-unsaturated carbonyl compound, typically acrylic acid or an alkyl acrylate[3].

Mechanistic Causality: Acrylic Acid vs. Alkyl Acrylates

As a synthetic chemist, the choice of the Michael acceptor dictates the downstream workflow:

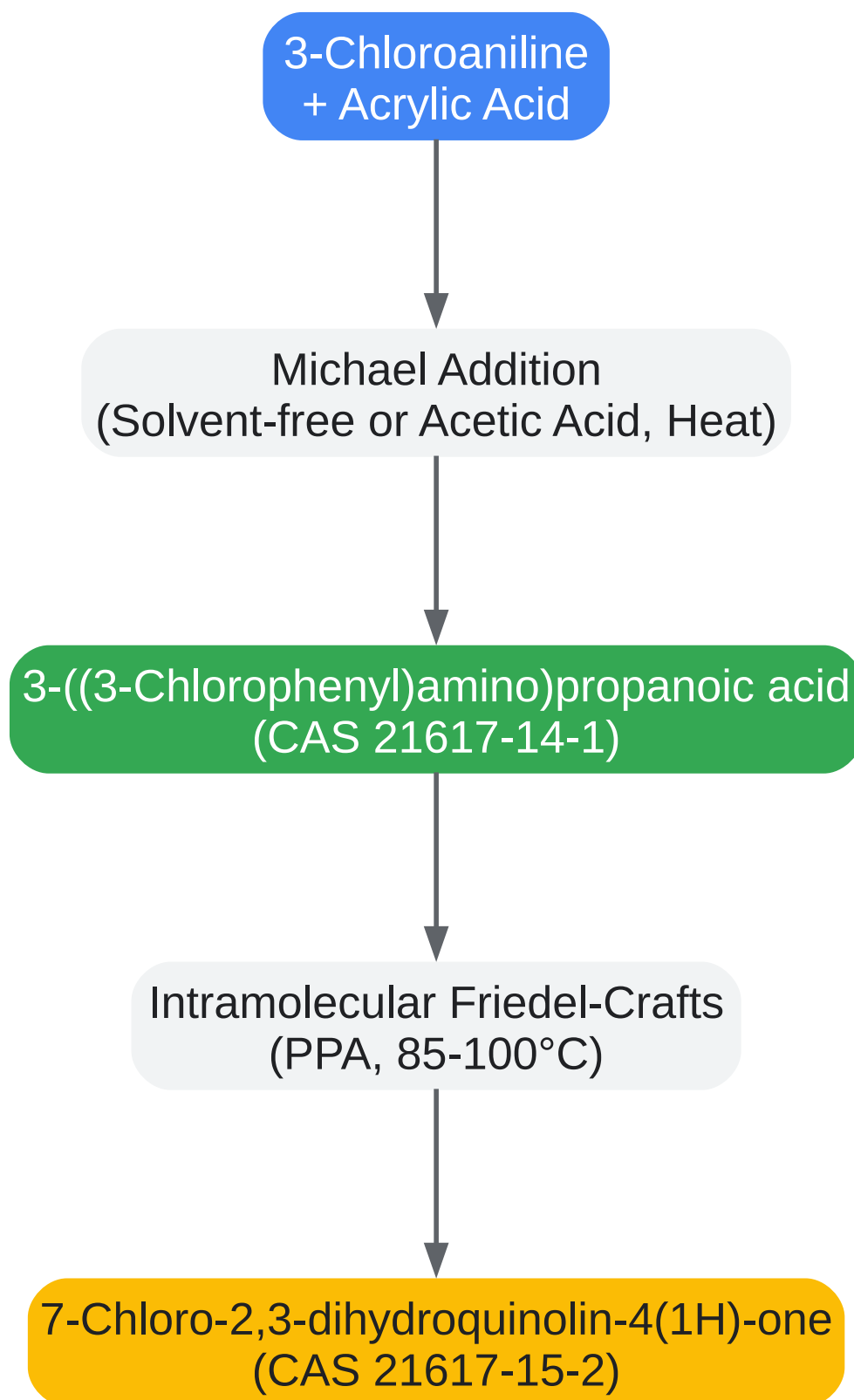
- **Direct use of Acrylic Acid:** This route is highly atom-economical and avoids a secondary saponification step[3]. However, careful temperature control is required because acrylic acid is prone to runaway radical polymerization at elevated temperatures.
- **Use of Ethyl/Methyl Acrylate:** Reacting 3-chloroaniline with ethyl acrylate in acetic acid yields the ester intermediate cleanly. This requires a subsequent hydrolysis step (using NaOH/MeOH followed by HCl acidification) but often results in a higher purity crude profile, minimizing polymeric byproducts[3].

Experimental Protocol: Direct Aza-Michael Addition

This protocol is designed as a self-validating system, ensuring intermediate checks prevent downstream failure.

- **Reagent Preparation:** Charge a round-bottom flask with 3-chloroaniline (1.0 eq) and water (or a mild acetic acid solution) under an inert argon atmosphere.
- **Controlled Addition:** Dropwise add acrylic acid (1.1 - 1.2 eq) while maintaining vigorous agitation. **Self-Validation:** Monitor the internal temperature; keep it below 30°C during addition to prevent acrylic acid polymerization.
- **Reaction Maturation:** Stir the mixture at room temperature for 48 hours, or gently heat to 80°C for 4-6 hours if kinetic acceleration is required[3].
- **Isolation:** As the reaction progresses, the amphoteric product will often precipitate from the aqueous layer as it reaches its isoelectric point.

- Purification: Filter the precipitate with vacuum suction, wash thoroughly with cold distilled water to remove unreacted acrylic acid, and dry under a vacuum to yield **3-((3-Chlorophenyl)amino)propanoic acid** as a solid[3].



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Caption: Synthetic workflow from 3-chloroaniline to 7-chloro-2,3-dihydroquinolin-4(1H)-one.

Downstream Application: Intramolecular Friedel-Crafts Acylation

The primary utility of **3-((3-Chlorophenyl)amino)propanoic acid** is its cyclization into 7-chloro-2,3-dihydroquinolin-4(1H)-one[2]. This is achieved via an intramolecular Friedel-Crafts acylation.

Mechanistic Causality: The Superiority of Polyphosphoric Acid (PPA)

While concentrated sulfuric acid (

) can be used, Polyphosphoric Acid (PPA) is the reagent of choice[2]. PPA acts simultaneously as a solvent, a dehydrating agent, and a mild Lewis/Brønsted acid catalyst.

- Why not

? Concentrated sulfuric acid is a harsh reagent that can induce unwanted electrophilic aromatic sulfonation on the electron-rich aniline ring, drastically reducing the yield. PPA provides a milder environment that selectively drives the generation of the acylium ion without sulfonating the ring[3].

Experimental Protocol: PPA-Mediated Cyclization

- Activation: Heat Polyphosphoric acid (PPA) to 80°C to reduce its viscosity, allowing for efficient stirring.
- Substrate Addition: Slowly add **3-((3-Chlorophenyl)amino)propanoic acid** (1.0 eq) to the warm PPA. Self-Validation: The mixture will turn deep yellow/orange, indicating the protonation of the carboxylic acid and initial formation of the acylium ion.
- Cyclization: Elevate the temperature to 90-100°C and maintain agitation for 2-3 hours[4].
- Quenching: Carefully pour the hot, viscous reaction mixture over crushed ice and aqueous ammonia (or sodium metabisulfite)[4]. The sudden shift in pH and temperature forces the cyclized product to crash out of the solution.
- Extraction & Washing: Extract the aqueous phase with methylene chloride (

). Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure to yield 7-chloro-2,3-dihydroquinolin-4(1H)-one[4].



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Caption: Mechanistic sequence of the intramolecular Friedel-Crafts acylation using PPA.

Analytical Characterization & Validation

To ensure scientific integrity, every synthesized batch must be validated. For **3-((3-Chlorophenyl)amino)propanoic acid**, the following analytical markers serve as a self-validating system:

- **¹H NMR (DMSO-*d*₆):** Look for the disappearance of the primary amine protons (broad singlet, ~5.0 ppm) of the starting 3-chloroaniline. The product will show a new secondary amine proton (broad triplet, ~6.0-6.5 ppm) and two distinct aliphatic multiplets (~2.4 ppm and ~3.2 ppm) corresponding to the bridge of the propanoic acid moiety.
- **FT-IR Spectroscopy:** A strong, broad absorption band around 1700-1720 cm⁻¹ confirms the presence of the carboxylic acid carbonyl (C=O stretch), while a sharp peak around 3300-3400 cm⁻¹ confirms the secondary amine (N-H stretch).

- LC-MS (ESI+): The mass spectrum should display a dominant peak at m/z 200.0 (accounting for the isotope) and m/z 202.0 (for the isotope in a 3:1 ratio), confirming the exact mass of 199.04 Da^[1].

References

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